Endostatin

Vue d'ensemble

Description

Endostatin is a naturally occurring, 20-kilodalton C-terminal fragment derived from type XVIII collagen. It is recognized for its potent anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. This characteristic makes this compound a significant compound in cancer research, as it can potentially prevent the growth and spread of tumors by restricting their blood supply .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Endostatin is typically produced through recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism, commonly Escherichia coli or yeast. The host organism expresses the this compound protein, which is subsequently purified through various chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of recombinant this compound involves large-scale fermentation processes. The host organisms are cultured in bioreactors under controlled conditions to maximize protein yield. After fermentation, the cells are lysed to release the this compound, which is then purified using affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Endostatin primarily undergoes interactions rather than traditional chemical reactions. It binds to various receptors and proteins, influencing multiple signaling pathways.

Common Reagents and Conditions: this compound interacts with heparan sulfate proteoglycans, integrins, and other cell surface receptors under physiological conditions. These interactions are typically studied in vitro using purified proteins and cell culture systems .

Major Products Formed: The primary outcome of this compound interactions is the inhibition of angiogenesis. This results in reduced endothelial cell proliferation, migration, and tube formation, ultimately leading to decreased tumor growth and metastasis .

Applications De Recherche Scientifique

Endostatin has a wide range of applications in scientific research, particularly in the fields of cancer biology and angiogenesis. It is used to study the mechanisms of tumor growth and metastasis, as well as to develop new anti-cancer therapies. This compound has shown promise in preclinical and clinical studies for the treatment of various cancers, including lung, breast, and colorectal cancers .

In addition to its anti-cancer properties, this compound is also being investigated for its potential in treating other diseases characterized by abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy .

Mécanisme D'action

Endostatin exerts its effects by binding to several molecular targets, including integrins and heparan sulfate proteoglycans. This binding interferes with the signaling pathways that promote angiogenesis. Specifically, this compound inhibits the vascular endothelial growth factor (VEGF) signaling pathway by blocking the phosphorylation of VEGF receptors. It also disrupts the focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK) pathways, leading to reduced endothelial cell proliferation and migration .

Comparaison Avec Des Composés Similaires

- Angiostatin

- Thrombospondin

- Canstatin

- Tumstatin

- Arresten

Endostatin’s uniqueness lies in its ability to target multiple pathways involved in angiogenesis, making it a versatile and potent inhibitor .

Activité Biologique

Endostatin is a naturally occurring protein that plays a significant role in regulating angiogenesis, the process through which new blood vessels form from pre-existing vessels. Its antiangiogenic properties have made it a focal point in cancer research, particularly in the context of tumor growth and metastasis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical applications, and recent findings from various studies.

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Endothelial Cell Functions : this compound diminishes endothelial cell proliferation, migration, and tube formation in vitro. It has been shown to induce apoptosis in endothelial cells by phosphorylating VDAC1, which facilitates mitochondrial permeability transition pore (mPTP) opening .

- Interaction with Cell Surface Receptors : this compound binds to various receptors such as integrins and glypicans, influencing multiple signaling pathways. For instance, binding to integrin α5β1 inhibits the FAK–c-Raf–MEK1/2–p38–ERK1 MAPK pathway .

- ATPase Activity : Recent studies have identified novel ATPase activity associated with this compound. Mutations that enhance this activity correlate with improved antiangiogenic effects and tumor growth inhibition .

Clinical Applications

This compound has been investigated in numerous clinical settings, particularly for its potential to enhance cancer treatment outcomes. Below are some notable case studies and clinical trials:

Case Studies

- Combination Therapy with Chemotherapy : A case report described a patient with advanced lung cancer who received recombinant human this compound (Endostar) alongside docetaxel and lobaplatin. The treatment resulted in significant symptom relief and a marked reduction in tumor markers after two cycles .

- Phase I Clinical Trial : In a trial involving patients with refractory solid tumors, this compound was administered intravenously at increasing doses. The study found no significant toxicities, and some patients exhibited disease stabilization .

Recent Clinical Trials

- Nivolumab and this compound : A phase III trial assessed the efficacy of combining nivolumab (an immune checkpoint inhibitor) with recombinant human this compound in patients with non-small cell lung cancer (NSCLC). Results indicated improved overall survival rates compared to standard treatments alone .

- Xenograft Models : Preclinical studies using xenograft murine models demonstrated that this compound could normalize tumor vasculature and enhance the delivery of cytotoxic agents, suggesting its potential as an adjunct therapy in cancer treatment .

Research Findings

Recent research has focused on enhancing the biological activity of this compound through structural modifications:

- Mutant Variants : Studies have shown that certain mutations in this compound can significantly increase its antiangiogenic properties. For example, the P125A mutation exhibited greater inhibition of endothelial cell proliferation and enhanced antitumor effects compared to wild-type this compound .

- Diagnostic Applications : A systematic review evaluated the diagnostic accuracy of this compound for malignant pleural effusion (MPE), finding moderate sensitivity and specificity. Although not robust enough to replace conventional biomarkers, these findings suggest potential diagnostic roles for this compound in specific contexts .

Summary Table of Key Findings

Propriétés

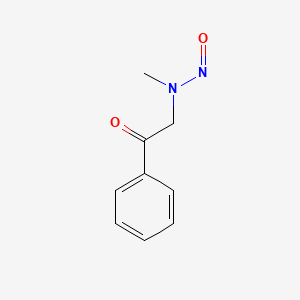

IUPAC Name |

N-methyl-N-phenacylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYOVPTFNNVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204557 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Endostatin is an endogenous antitumor protein. Endostatin is a 20-kDa C-terminal fragment derived from type XVIII collagen which inhibits cell proliferation and migration, and induces endothelial cell apoptosis and cell cycle arrest. It is proposed that endostatin's effects are due to inhibition of vascular endothelial growth factor (VEGF) tyrosine phosphorylation of KDR/F1k-1 (VEGF receptor 2), the cell surface receptor for VEGF. VEGF is an important mediator of angiogensis. Endostatin additionally blocks activation of extracellular signal related kinases, or ERK, protein 38 mitogen activated protein kinase, or p38 MAPK (signal transduction pathways involving kinases that couple growth factors to cell surface receptors), as well as focal adhesion kinase (p125FAK). Studies are being done to determine if endostatin has possible impact on other pathways, and may also target E-selectin and block activity of metalloproteinases 2, 9 and 13. There is further research into a possible mechanistic link involving endostatin's angiogenic and zinc binding ability. | |

| Record name | Endostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

55984-52-6, 187888-07-9 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.